molecular formula C21H14ClN3O2S B2889892 4-Chlorophenyl 4-phenyl-2-(3-pyridinyl)-5-pyrimidinyl sulfone CAS No. 339110-20-2

4-Chlorophenyl 4-phenyl-2-(3-pyridinyl)-5-pyrimidinyl sulfone

Cat. No.: B2889892
CAS No.: 339110-20-2
M. Wt: 407.87
InChI Key: VBJKNLBTWVPDMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chlorophenyl 4-phenyl-2-(3-pyridinyl)-5-pyrimidinyl sulfone is a useful research compound. Its molecular formula is C21H14ClN3O2S and its molecular weight is 407.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4-Chlorophenyl 4-phenyl-2-(3-pyridinyl)-5-pyrimidinyl sulfone is a complex organic compound with the molecular formula C21H14ClN3O2S and a molecular weight of approximately 407.87 g/mol. This compound belongs to the class of sulfones, which are recognized for their diverse biological activities, including antibacterial, antifungal, and antitumor properties. The structural features of this compound, including its aromatic heterocycles, suggest potential applications in various therapeutic areas.

Structural Characteristics

The unique structure of this compound includes:

  • Sulfone Functional Group : Characterized by a sulfur atom bonded to two oxygen atoms.
  • Aromatic Rings : Incorporating chlorophenyl, phenyl, pyridinyl, and pyrimidinyl groups, which enhance its biological activity.
Feature Description
Molecular Formula C21H14ClN3O2S
Molar Mass 407.87 g/mol
Functional Groups Sulfone, Aromatic Rings

Biological Activities

Research indicates that this compound may possess various biological activities:

Antibacterial Activity

Studies have shown that compounds with similar structures exhibit significant antibacterial properties. The sulfone moiety is particularly noted for its ability to inhibit bacterial growth. For instance, synthesized compounds bearing similar functional groups demonstrated moderate to strong activity against strains like Salmonella typhi and Bacillus subtilis .

Antitumor Activity

The compound has been evaluated for its potential as an anticancer agent. In vitro studies suggest that it may inhibit specific kinases involved in cancer progression. For example, related compounds have shown promising results against glioblastoma cell lines, indicating that this class of compounds could be leveraged for cancer therapy .

Enzyme Inhibition

The compound's structure suggests it may interact with various enzymes. Preliminary studies indicate potential inhibitory effects on acetylcholinesterase (AChE) and urease, which are critical targets in treating conditions like Alzheimer's disease and urinary tract infections .

Calcium Channel Blocker Potential

Research also points to the compound's ability to act as a calcium channel blocker, which could be beneficial in treating conditions related to nerve pain . This mechanism is particularly relevant for managing neuropathic pain syndromes such as postherpetic neuralgia.

The mechanisms underlying the biological activities of this compound are still being elucidated. Molecular docking studies suggest that interactions with specific amino acid residues in target proteins may play a crucial role in its efficacy . These interactions could involve hydrogen bonding or halogen bonding due to the electron-withdrawing nature of the chlorophenyl group.

Case Studies and Research Findings

  • Antibacterial Screening : A series of synthesized derivatives were tested against multiple bacterial strains, showing varying degrees of effectiveness. The most active compounds exhibited IC50 values ranging from 2.14 μM to over 30 μM against different strains .
  • Anticancer Activity : In studies involving glioma cell lines, certain derivatives demonstrated significant growth inhibition, correlating with their ability to inhibit key kinases involved in tumor progression .
  • Enzyme Inhibition Studies : Compounds derived from similar structures were evaluated for their enzyme inhibitory activities, revealing strong inhibition against AChE and urease with IC50 values indicating potent activity .

Properties

IUPAC Name

5-(4-chlorophenyl)sulfonyl-4-phenyl-2-pyridin-3-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClN3O2S/c22-17-8-10-18(11-9-17)28(26,27)19-14-24-21(16-7-4-12-23-13-16)25-20(19)15-5-2-1-3-6-15/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBJKNLBTWVPDMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC=C2S(=O)(=O)C3=CC=C(C=C3)Cl)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.